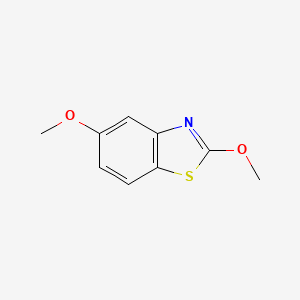

2,5-Dimethoxybenzothiazole

説明

2,5-Dimethoxybenzothiazole is a heterocyclic compound belonging to the benzothiazole family. It is characterized by a benzene ring fused to a thiazole ring, with methoxy groups attached at the 2 and 5 positions. This compound appears as a yellow crystalline powder and is soluble in organic solvents. It has garnered significant attention due to its potential therapeutic and industrial applications.

Synthetic Routes and Reaction Conditions:

Condensation Reaction: One common method involves the condensation of 2-aminothiophenol with aldehydes or ketones.

Cyclization of Thioamides: Another method involves the cyclization of thioamides in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production often employs the condensation method due to its simplicity and efficiency. The use of green chemistry principles, such as avoiding toxic solvents and minimizing side products, is increasingly being adopted in industrial settings .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of thiols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy positions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, amines, thiols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Various substituted benzothiazoles.

科学的研究の応用

2,5-Dimethoxybenzothiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

Medicine: Research has shown its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

Industry: It is used in the production of dyes, pigments, and as a precursor for the synthesis of other industrial chemicals.

作用機序

The mechanism by which 2,5-Dimethoxybenzothiazole exerts its effects involves its interaction with various molecular targets. For instance, it has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits for conditions like Alzheimer’s disease .

類似化合物との比較

2-Aminobenzothiazole: Similar in structure but lacks the methoxy groups, leading to different chemical properties and reactivity.

2-Mercaptobenzothiazole: Contains a thiol group instead of methoxy groups, making it more reactive in certain types of chemical reactions.

5,6-Dimethoxybenzothiazole: Similar but with methoxy groups at different positions, affecting its biological activity and applications.

Uniqueness: 2,5-Dimethoxybenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups enhance its solubility in organic solvents and influence its reactivity in various chemical reactions.

生物活性

2,5-Dimethoxybenzothiazole is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on various research findings.

Anticancer Activity

Numerous studies have highlighted the potential of this compound as an anticancer agent. Research indicates that benzothiazole derivatives exhibit significant antitumor activity across various cancer cell lines. For instance, a study reported that this compound demonstrated an IC50 value of 846 nM in inhibiting the NQO2 enzyme, which is implicated in cancer progression and resistance to chemotherapy .

Comparative Antitumor Activity

The following table summarizes the IC50 values of various benzothiazole derivatives against different cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 0.846 |

| Compound 3f | MDA-MB-231 | 49.6 ± 1.0 |

| Compound 3g | MDA-MB-231 | 63.3 ± 0.7 |

| Compound 8 | HCC827 | 0.16 ± 0.11 |

| Compound 9 | NCI-H358 | 20.20 ± 0.71 |

These results indicate that while this compound is potent, other derivatives may exhibit varying degrees of efficacy against specific cancer types.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Testing against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli revealed that several benzothiazole derivatives exhibited significant antibacterial effects .

Antibacterial Testing Results

A study evaluated the antimicrobial properties using broth microdilution methods and found that compounds derived from benzothiazoles were effective against multiple bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤ 32 μg/mL |

| Escherichia coli | ≤ 64 μg/mL |

These findings suggest that benzothiazoles could serve as a foundation for developing new antimicrobial agents.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- NQO2 Inhibition : Inhibition of NQO2 leads to increased oxidative stress in cancer cells, promoting apoptosis .

- DNA Binding : Benzothiazoles have been shown to bind to DNA, particularly in the minor groove, which may disrupt cellular processes and lead to cell death .

- Antioxidant Properties : Some studies suggest that these compounds can enhance antioxidant defenses within cells, potentially mitigating oxidative damage associated with various diseases .

Case Studies

Several case studies have documented the efficacy of benzothiazoles in clinical and preclinical settings:

- Case Study A : A preclinical trial involving human breast cancer cell lines demonstrated that compounds similar to this compound significantly inhibited cell growth at low concentrations (IC50 values ranging from 0.16 μM to 20 μM ) depending on the specific derivative used .

- Case Study B : In a study assessing antimicrobial efficacy, derivatives showed promising results against resistant strains of bacteria, indicating their potential application in treating infections where conventional antibiotics fail .

特性

IUPAC Name |

2,5-dimethoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-11-6-3-4-8-7(5-6)10-9(12-2)13-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBSQBQKBMSSDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。